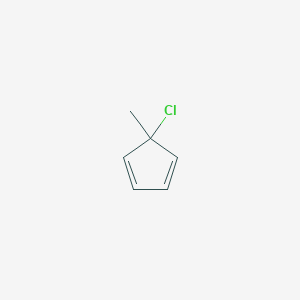
5-Chloro-5-methylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-5-methylcyclopenta-1,3-diene is an organic compound with the molecular formula C6H7Cl It is a derivative of cyclopentadiene, where one hydrogen atom is replaced by a chlorine atom and another by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5-methylcyclopenta-1,3-diene typically involves the chlorination of 5-methylcyclopenta-1,3-diene. This can be achieved through the reaction of 5-methylcyclopenta-1,3-diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound can be integrated into the production processes of other chlorinated hydrocarbons. The process involves the continuous chlorination of 5-methylcyclopenta-1,3-diene in a flow reactor, followed by purification steps such as distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-5-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Addition Reactions: The double bonds in the cyclopentadiene ring can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or ammonia.
Addition Reactions: Conducted in non-polar solvents like hexane or dichloromethane, with reagents such as bromine or hydrogen chloride.
Oxidation Reactions: Performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in solvents like acetone or water.
Major Products Formed
Substitution Reactions: Products include 5-methylcyclopenta-1,3-diene derivatives with various functional groups replacing the chlorine atom.
Addition Reactions: Products include dihalogenated or halohydrin derivatives.
Oxidation Reactions: Products include epoxides or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-5-methylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-Chloro-5-methylcyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The double bonds in the cyclopentadiene ring also allow for participation in pericyclic reactions such as the Diels-Alder reaction, forming cyclic adducts with dienophiles.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-1,3-diene: The parent compound without the chlorine and methyl substituents.
5-Methylcyclopenta-1,3-diene: Similar structure but without the chlorine atom.
5-Chlorocyclopenta-1,3-diene: Similar structure but without the methyl group.
Uniqueness
5-Chloro-5-methylcyclopenta-1,3-diene is unique due to the presence of both chlorine and methyl substituents, which influence its reactivity and chemical properties
Propiedades
Número CAS |
140458-35-1 |
|---|---|
Fórmula molecular |
C6H7Cl |
Peso molecular |
114.57 g/mol |
Nombre IUPAC |
5-chloro-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H7Cl/c1-6(7)4-2-3-5-6/h2-5H,1H3 |
Clave InChI |
RJKSJKAFVSTHOY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
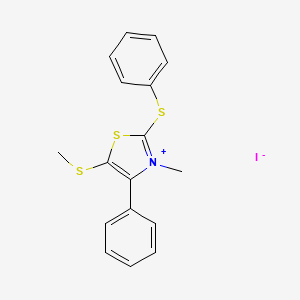

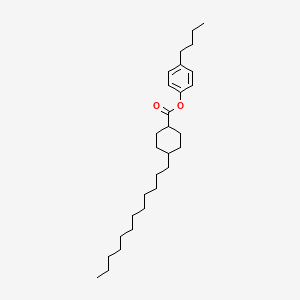

![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
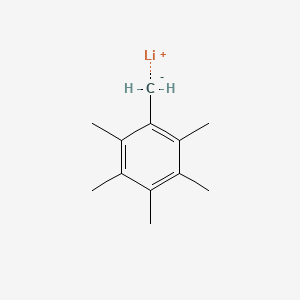
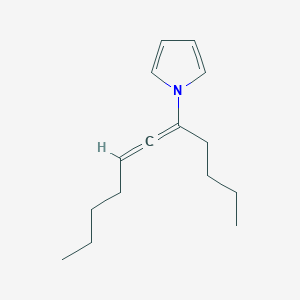
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)
